molecular formula C8H11Cl2N3O B11875145 3-Chloro-6-ethoxypicolinimidamide hydrochloride CAS No. 1179361-96-6

3-Chloro-6-ethoxypicolinimidamide hydrochloride

Cat. No.: B11875145
CAS No.: 1179361-96-6
M. Wt: 236.10 g/mol
InChI Key: WKWMUAKDOZAZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-ethoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C8H11Cl2N3O. It is known for its unique structure, which includes a chloro group, an ethoxy group, and a picolinimidamide moiety. This compound is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-ethoxypicolinimidamide hydrochloride typically involves the reaction of 3-chloropicolinic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-ethoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-6-ethoxypicolinimidamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropicolinic acid
  • 6-Ethoxypicolinimidamide
  • 3-Chloro-6-methoxypicolinimidamide

Uniqueness

3-Chloro-6-ethoxypicolinimidamide hydrochloride is unique due to the presence of both chloro and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

1179361-96-6

Molecular Formula

C8H11Cl2N3O

Molecular Weight

236.10 g/mol

IUPAC Name

3-chloro-6-ethoxypyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C8H10ClN3O.ClH/c1-2-13-6-4-3-5(9)7(12-6)8(10)11;/h3-4H,2H2,1H3,(H3,10,11);1H

InChI Key

WKWMUAKDOZAZTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)Cl)C(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.